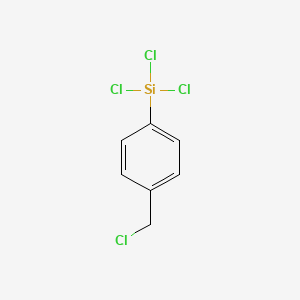

4-(Chloromethyl)phenyltrichlorosilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trichloro-[4-(chloromethyl)phenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl4Si/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYBQFPZMKPGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065584 | |

| Record name | Trichloro(4-(chloromethyl)phenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13688-90-9 | |

| Record name | Trichloro[4-(chloromethyl)phenyl]silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13688-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-4-(trichlorosilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-4-(trichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro(4-(chloromethyl)phenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro[4-(chloromethyl)phenyl]silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(Chloromethyl)phenyltrichlorosilane: Structure, Reactivity, and Applications

Executive Summary: 4-(Chloromethyl)phenyltrichlorosilane is a bifunctional organosilicon compound of significant interest in materials science and synthetic chemistry. Its unique structure, featuring a highly reactive trichlorosilyl group for surface anchoring and a versatile chloromethyl group for subsequent functionalization, makes it a powerful tool for surface modification, the synthesis of advanced polymers, and as an intermediate in pharmaceutical manufacturing. This guide provides an in-depth analysis of its chemical structure, reactivity, synthesis, and key applications, along with essential safety and handling protocols for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers

Proper identification is critical for regulatory compliance and scientific accuracy. This compound is known by several synonyms, and its key identifiers are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| IUPAC Name | trichloro-[4-(chloromethyl)phenyl]silane[1][2] |

| CAS Number | 13688-90-9[1][3][4][5] |

| Molecular Formula | C₇H₆Cl₄Si[1][3][5] |

| Molecular Weight | 260.02 g/mol [3][5] |

| Common Synonyms | (p-Chloromethyl)phenyltrichlorosilane, 4-Trichlorosilylbenzyl chloride, Trichloro[4-(chloromethyl)phenyl]silane[3][5] |

| InChI Key | YBYBQFPZMKPGPJ-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1=CC(=CC=C1CCl)(Cl)Cl[1][3] |

Core Structure Analysis

The utility of this compound stems from its distinct structural components: a central phenyl ring substituted with two functional groups possessing orthogonal reactivity.

-

The Trichlorosilyl Group (-SiCl₃): This moiety is the molecule's anchor. The silicon-chlorine bonds are highly polarized and susceptible to hydrolysis. This reactivity is the cornerstone of its use in surface modification, where it readily reacts with hydroxyl groups on substrates like silica or metal oxides to form stable covalent siloxane (Si-O-Substrate) bonds.

-

The Chloromethyl Group (-CH₂Cl): This benzylic halide acts as a versatile functional handle. The chlorine atom can be readily displaced by a wide range of nucleophiles, enabling the attachment of other molecules or the initiation of polymerization reactions after the silane has been anchored to a surface.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and application. It is a clear, colorless liquid that is highly sensitive to moisture.[1][4]

| Property | Value | Source(s) |

| Appearance | Clear, colorless to light yellow liquid | [2][4] |

| Boiling Point | 142-144 °C at 15 mmHg | [1][4] |

| Density | 1.361 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.549 | [4] |

| Flash Point | 78 °C (172 °F) | [1][4] |

| Solubility | Reacts with water and other protic solvents | [1][3][4] |

| Sensitivity | Moisture sensitive | [1][4] |

Reactivity and Mechanistic Insights

The compound's dual functionality is the key to its utility, allowing for a two-stage reaction workflow: surface attachment followed by functionalization.

The Trichlorosilyl Moiety: A Highly Electrophilic Anchor

The trichlorosilyl group is the primary reactive site for surface binding. The silicon atom is highly electrophilic, making it a target for nucleophiles. On hydroxylated surfaces (like glass, silicon wafers, or metal oxides), the surface hydroxyl groups attack the silicon atom, displacing chloride ions. This process typically proceeds in three steps:

-

Initial Hydrolysis: Trace moisture in the solvent or on the surface hydrolyzes one or more Si-Cl bonds to form reactive silanol (Si-OH) groups.

-

Surface Condensation: The silanol groups condense with the surface -OH groups, forming a strong, covalent Si-O-Surface bond and releasing water.

-

Cross-Linking: Adjacent silanol groups on neighboring molecules can condense with each other, forming a cross-linked polysiloxane network (Si-O-Si) that enhances the stability and density of the resulting monolayer.[6]

This self-assembly mechanism creates a robust, covalently bound organic layer on the inorganic substrate.

The Chloromethyl Moiety: A Versatile Functional Handle

Once the molecule is anchored to a surface, the chloromethyl group becomes the focal point for further chemical modification. As a benzylic halide, it is an excellent electrophile for nucleophilic substitution reactions (Sₙ2). This allows for the covalent attachment of a vast array of molecules, including:

-

Amines: To introduce positive charges or couple proteins.

-

Thiols: For binding to gold surfaces or introducing specific functionalities.

-

Azides: To create surfaces ready for "click" chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition).

-

Initiators: For surface-initiated polymerization techniques like Atom Transfer Radical Polymerization (ATRP), enabling the growth of polymer brushes from the surface.[7]

Caption: Workflow illustrating the dual reactivity of the molecule.

Synthesis and Characterization

Synthetic Pathways

Two primary routes are documented for the synthesis of this compound:

-

Grignard Reaction (Not explicitly cited but a standard method): This involves the reaction of a Grignard reagent, 4-(chloromethyl)phenylmagnesium bromide, with an excess of silicon tetrachloride (SiCl₄) in an anhydrous ether solvent. The organometallic reagent displaces one chloride from SiCl₄ to form the desired product.

-

Radical Chlorination: A more common industrial route involves the free-radical chlorination of p-tolyltrichlorosilane.[3] This reaction is typically initiated by UV light or a radical initiator like AIBN (2,2'-azobis(isobutyronitrile)) in the presence of chlorine gas.

Experimental Protocol: Radical Chlorination of p-Tolyltrichlorosilane

-

Charge a UV-transparent reactor, equipped with a reflux condenser, gas inlet, and magnetic stirrer, with p-tolyltrichlorosilane and a catalytic amount of AIBN.

-

Heat the mixture to 60-70°C under an inert atmosphere (e.g., Argon).

-

Introduce chlorine gas (Cl₂) at a controlled rate while irradiating the mixture with a UV lamp.

-

Monitor the reaction progress using ¹H NMR by observing the disappearance of the tolyl methyl peak (~2.4 ppm) and the appearance of the chloromethyl peak (~4.6 ppm).

-

Once the reaction is complete, purge the system with an inert gas to remove excess chlorine and HCl byproduct.

-

The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Spectroscopic Characterization

While a dedicated public spectrum is not available, the expected spectroscopic data can be inferred from the structure and data for similar compounds:

-

¹H NMR (CDCl₃): The spectrum would exhibit two key signals: a singlet for the benzylic protons (-CH₂Cl) around δ 4.6 ppm and a set of two doublets in the aromatic region (δ 7.4-7.8 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR (CDCl₃): Expected signals would include the chloromethyl carbon (~45 ppm), four aromatic carbons (between ~128-140 ppm), with the silicon-bound carbon being the most downfield.

-

IR Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic ring (~3050 cm⁻¹), Si-Cl stretching (strong bands in the 450-600 cm⁻¹ region), and C-Cl stretching (~700-800 cm⁻¹).[8][9]

-

Mass Spectrometry (EI): The mass spectrum would show a complex isotopic pattern for the molecular ion [M]⁺ due to the presence of four chlorine atoms. The exact mass is 259.896337 Da.[3]

Key Applications in Research and Development

Surface Modification and Self-Assembled Monolayers (SAMs)

The primary application is in the formation of SAMs on various substrates. The trichlorosilyl group ensures robust, covalent attachment, creating a well-defined organic interface. The terminal chloromethyl group can then be used to tailor the surface properties, such as wettability, biocompatibility, or chemical reactivity. This technique is fundamental in the fabrication of biosensors, microarrays, and chromatography stationary phases.

Initiator for Surface-Grafted Polymerization

This molecule is widely used as an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP).[7] After forming a SAM, the chloromethyl groups act as initiation sites. Exposure to a monomer and an ATRP catalyst system results in the growth of polymer chains directly from the surface, creating a dense layer of "polymer brushes." This method is used to create surfaces with tunable properties for applications in lubrication, anti-fouling coatings, and responsive materials.

Intermediate in Pharmaceutical and Fine Chemical Synthesis

In addition to materials science, it serves as a valuable intermediate in organic synthesis.[1][4][7] Both the silicon and chloro-alkyl moieties can be further transformed, making it a versatile building block for complex molecules in the pharmaceutical and fine chemical industries.

Safety, Handling, and Storage Protocols

Hazard Identification

This compound is a hazardous chemical that requires stringent safety precautions.

-

GHS Classification: Corrosive. Causes severe skin burns and eye damage. Combustible liquid.[1]

-

Primary Hazards: Reacts violently with water, moisture, and protic solvents to release corrosive hydrogen chloride (HCl) gas. It is a lachrymator (induces tearing).

Protocol for Safe Handling and Use

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood with sufficient airflow. An emergency eyewash station and safety shower must be immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a full-face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., neoprene or nitrile rubber).

-

Skin Protection: Wear a flame-retardant lab coat and appropriate protective clothing.

-

-

Handling Procedure: Use only flame-dried glassware under a dry, inert atmosphere (e.g., nitrogen or argon). Transfer the liquid using dry syringes or cannulas. Avoid contact with air, moisture, water, bases, alcohols, and oxidizing agents.[1]

Storage and Disposal Guidelines

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials. The container should be stored under a dry inert gas.[1]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Due to its reactivity with water, quenching procedures must be performed with extreme caution by trained personnel.

References

-

Chang, C.-Y., Liang, W.-W., Lai, Y.-Y., & Hsu, C.-S. (2013). Formation of Nanostructured Fullerene Interlayer through Accelerated Self-Assembly and Cross-Linking of Trichlorosilane Moieties Leading to Enhanced Efficiency of Photovoltaic Cells. ResearchGate. Available at: [Link]

-

LookChem. (n.d.). This compound. Retrieved from: [Link]

-

PubChem. (n.d.). Phenyltrichlorosilane. Retrieved from: [Link]

-

GTI Laboratories Supplies. (n.d.). This compound, 95+%, for synthesis, 30ml. eBay. Retrieved from: [Link]

-

NIST. (n.d.). Silane, chloromethylphenyl-. In NIST Chemistry WebBook. Retrieved from: [Link]

-

NIST. (n.d.). 4-(chloromethyl)phenyltrimethoxysilane. In NIST Chemistry WebBook. Retrieved from: [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)phenyltrimethoxysilane. Retrieved from: [Link]

-

Cavuoto, D., Zaccheria, F., & Ravasio, N. (2018). Example of trichlorosilane grafting procedure on surface hydroxyl groups. ResearchGate. Retrieved from: [Link]

-

NIST. (n.d.). Phenethyltrichlorosilane. In NIST Chemistry WebBook. Retrieved from: [Link]

-

ResearchGate. (n.d.). Surface and gas phase reactions induced in a trichlorosilane–SiHx system for silicon film deposition. Retrieved from: [Link]

-

ResearchGate. (n.d.). The mechanism of trimethylsilylation of hydroxyl groups with hexamethyldisilazane (HMDS) in promoted by (P2O5/Al2O3). Retrieved from: [Link]

-

MDPI. (2022). Role of the Hydroxyl Groups Coordinated toTiO2 Surface on the Photocatalytic Decomposition of Ethylene at Different Ambient Conditions. Retrieved from: [Link]

Sources

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 13688-90-9 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, 95+%, for synthesis, 30ml | eBay [ebay.com]

- 8. Phenyltrichlorosilane | C6H5Cl3Si | CID 7372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Silane, chloromethylphenyl- [webbook.nist.gov]

synthesis routes for 4-(chloromethyl)phenyltrichlorosilane

An In-Depth Technical Guide to the Synthesis of 4-(Chloromethyl)phenyltrichlorosilane

Abstract

This compound (CMPS) is a bifunctional organosilane of significant interest in materials science, organic synthesis, and pharmaceutical development. Its unique structure, featuring a reactive trichlorosilyl group for inorganic surface anchoring and a chloromethyl group for subsequent organic transformations, makes it a versatile molecular linker. This guide provides a comprehensive overview of the principal synthetic routes to CMPS, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal method for their specific application.

Introduction and Physicochemical Profile

This compound, with CAS number 13688-90-9, serves as a crucial intermediate.[1] Its applications range from acting as a surface initiator for atom transfer radical polymerization (ATRP) to creating functionalized nanostructures and serving as a precursor in the synthesis of other complex organosilicon compounds.[2][3] The molecule's utility is derived from its dual reactivity, which allows for the covalent linkage of organic moieties to inorganic substrates like silica or silicon wafers.

Physicochemical Data

The compound is a combustible, colorless liquid that is highly sensitive to moisture.[1][4] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆Cl₄Si | [2] |

| Molecular Weight | 260.02 g/mol | [5] |

| Boiling Point | 142-144 °C @ 15 mmHg | [6][7] |

| Density | 1.361 g/mL at 25 °C | [6][8] |

| Refractive Index (n²⁰/D) | 1.549 | [5][6] |

| Flash Point | 78 °C (172 °F) | [1] |

| Solubility | Reacts exothermically with water | [5][7] |

| Sensitivity | Moisture Sensitive | [1][5] |

Critical Safety and Handling

CMPS is a corrosive and hazardous chemical that requires stringent safety protocols.[4]

-

Corrosivity: The compound causes severe skin burns and serious eye damage.[1][4] The trichlorosilyl group readily hydrolyzes upon contact with moisture (e.g., in air or on tissue) to release corrosive hydrogen chloride (HCl) gas.[4]

-

Lachrymator: It is a potent tear-inducing agent.[2]

-

Handling: All manipulations must be conducted in a well-ventilated chemical fume hood.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat, is mandatory.[4][9] An NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended for handling larger quantities.[4]

-

Storage: CMPS must be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as water, alcohols, amines, bases, and oxidizing agents.[1][4]

Overview of Primary Synthetic Pathways

Two primary strategies dominate the synthesis of this compound. The most established laboratory-scale method is the Grignard route, which builds the carbon-silicon bond through nucleophilic attack. An alternative, potentially more direct route suitable for industrial consideration, involves the free-radical chlorination of a readily available precursor.

Caption: Primary synthetic pathways to this compound.

Route 1: The Grignard Synthesis Pathway

This classic organometallic approach is the most frequently cited method for preparing aryltrichlorosilanes.[2] The strategy relies on the formation of a highly nucleophilic Grignard reagent, which subsequently attacks the electrophilic silicon center of silicon tetrachloride.

Mechanistic Rationale

The synthesis is a two-step process. First, magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 1-(chloromethyl)-4-bromobenzene to form 4-(chloromethyl)phenylmagnesium bromide. The choice of starting material is critical; using the bromo-analogue is preferred over the chloro-analogue due to the greater reactivity of the C-Br bond towards magnesium. The second step involves the nucleophilic attack of the aryl-magnesium bond onto one of the Si-Cl bonds of silicon tetrachloride, displacing a chloride ion. This process is highly favorable due to the polarity of both the C-Mg and Si-Cl bonds.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous Grignard reactions with chlorosilanes.[10][11]

Materials:

-

Magnesium turnings

-

1-(Chloromethyl)-4-bromobenzene

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Flame-dried, three-necked round-bottom flask

-

Reflux condenser with a drying tube (CaCl₂ or Drierite®)

-

Pressure-equalizing addition funnel

-

Magnetic stirrer and heating mantle

-

Inert gas (N₂ or Ar) supply line

-

Vacuum distillation apparatus

Procedure:

-

Grignard Reagent Formation:

-

Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.

-

Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flask.

-

In the addition funnel, prepare a solution of 1-(chloromethyl)-4-bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion (~10%) of the aryl bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling or refluxing. Gentle heating may be required.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium.

-

-

Reaction with Silicon Tetrachloride:

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

In the addition funnel, prepare a solution of silicon tetrachloride (1.5-2.0 equivalents to favor monosubstitution) in anhydrous diethyl ether or THF.

-

Add the SiCl₄ solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. This addition is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Workup and Purification:

-

Carefully pour the reaction mixture into a stirred, ice-cold saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent and hydrolyze magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is a liquid that should be purified by vacuum distillation to yield pure this compound.[2]

-

Causality and Experimental Choices

-

Anhydrous Conditions: The Grignard reagent is a potent base and will be instantly quenched by protic sources like water.[11] All glassware must be rigorously dried, and anhydrous solvents must be used to maximize yield.

-

Inert Atmosphere: Prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

-

Excess SiCl₄: Using an excess of silicon tetrachloride helps to minimize the formation of diaryl- and triaryl-substituted silane byproducts by ensuring a higher probability of the Grignard reagent encountering an unreacted SiCl₄ molecule.

-

Controlled Addition at Low Temperature: The reaction between the Grignard reagent and SiCl₄ is highly exothermic. Slow, dropwise addition at 0-10 °C is crucial to control the reaction rate, prevent side reactions, and ensure safety.

Caption: Step-by-step workflow for the Grignard synthesis of CMPS.

Route 2: Free-Radical Chlorination

An alternative approach, particularly for larger-scale synthesis, is the direct chlorination of the methyl group of p-tolyltrichlorosilane. This method avoids the preparation of sensitive Grignard reagents and may be more atom-economical.

Mechanistic Rationale

This reaction proceeds via a standard free-radical chain mechanism involving initiation, propagation, and termination steps. A radical initiator (e.g., AIBN or benzoyl peroxide) or UV light is used to generate initial chlorine radicals from a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas. These chlorine radicals then abstract a hydrogen atom from the benzylic methyl group of p-tolyltrichlorosilane, which is the most reactive C-H bond due to the stability of the resulting benzyl radical. This benzyl radical then reacts with another molecule of the chlorinating agent to form the desired product and a new chlorine radical, continuing the chain.

Conceptual Experimental Protocol

Materials:

-

p-Tolyltrichlorosilane

-

N-Chlorosuccinimide (NCS) or chlorine (Cl₂) gas

-

Radical initiator (e.g., AIBN or dibenzoyl peroxide)

-

Anhydrous solvent (e.g., carbon tetrachloride or chlorobenzene)

Procedure:

-

Setup: In a flask equipped with a reflux condenser, magnetic stirrer, and inert gas inlet, dissolve p-tolyltrichlorosilane in the anhydrous solvent.

-

Reaction: Add the chlorinating agent (e.g., NCS, 1.0-1.1 equivalents) and a catalytic amount of the radical initiator.

-

Initiation: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent and initiator) to initiate the radical reaction. The reaction can also be initiated with a UV lamp at lower temperatures.

-

Monitoring: Monitor the reaction progress by GC or ¹H NMR to observe the disappearance of the tolyl methyl protons and the appearance of the chloromethyl protons. The reaction must be carefully controlled to prevent dichlorination.

-

Workup: After completion, cool the reaction mixture. If NCS was used, the succinimide byproduct can be removed by filtration.

-

Purification: The solvent is removed by distillation, and the crude product is purified by vacuum distillation to separate it from unreacted starting material and any over-chlorinated byproducts.

Comparative Analysis of Synthesis Routes

| Feature | Grignard Route | Free-Radical Chlorination Route |

| Scalability | More complex for large scale due to Grignard sensitivity and handling of ether solvents. | More amenable to industrial scale-up; often used in bulk chemical processes. |

| Precursors | 1-(Chloromethyl)-4-bromobenzene, Mg, SiCl₄. | p-Tolyltrichlorosilane, chlorinating agent. Precursor may be more readily available. |

| Selectivity | Generally high for C-Si bond formation. Risk of di-substitution. | Risk of over-chlorination (dichloromethyl, trichloromethyl products). Requires careful control. |

| Reaction Conditions | Strict anhydrous/inert conditions required. Exothermic and requires careful temperature control. | Requires elevated temperatures or UV initiation. Less sensitive to moisture than Grignard reagents. |

| Waste Stream | Generates magnesium halide salts as a significant byproduct. | Generates succinimide (if NCS is used) or HCl (if Cl₂ is used). |

| Overall Yield | Can be high (typically 60-80%) but is highly dependent on technique. | Yields can be high but are often limited by selectivity issues. |

Conclusion

The synthesis of this compound can be effectively achieved via two principal methods. The Grignard pathway is a reliable and well-understood laboratory-scale method that offers good selectivity when performed with careful control over reaction conditions. For larger-scale industrial production, the direct free-radical chlorination of p-tolyltrichlorosilane presents a more direct and potentially more economical alternative, provided that the reaction can be precisely controlled to minimize the formation of polychlorinated impurities. The choice of synthesis route will ultimately depend on the desired scale, available starting materials, and the purification capabilities at hand.

References

-

LookChem. (n.d.). This compound. [Link]

-

GTI Laboratories Supplies via eBay. (n.d.). This compound, 95+%, for synthesis, 30ml. [Link]

-

Gelest, Inc. (2015). SAFETY DATA SHEET: (p-CHLOROMETHYL)PHENYLTRICHLOROSILANE, 95%. [Link]

-

Tian, T., LeJeune, Z. M., & Garno, J. C. (2013). Directed surface assembly of this compound: self-polymerization within spatially confined sites of Si(111) viewed by atomic force microscopy. Langmuir, 29(22), 6529–6536. [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. [Link]

-

ChemBK. (2024). [4-(chloromethyl)phenyl]trichlorosilane. [Link]

-

Henan Tianfu Chemical. (n.d.). This compound cas 13688-90-9. [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)phenyltrimethoxysilane. [Link]

- Google Patents. (2016). CN105646564B - A kind of preparation method of chloromethyl trimethoxy silane.

-

Oakwood Chemical. (n.d.). 4-(Chloromethyl)phenyltrimethoxysilane. [Link]

-

Organic Syntheses. (n.d.). A SAFE AND SCALABLE METHOD FOR THE PREPARATION OF CHLOROMETHYL METHYL ETHER AND OTHER ALKYL CHLOROMETHYL ETHERS. [Link]

-

Nakajima, Y., Shimada, S., & Sato, K. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 63. [Link]

-

ResearchGate. (2021). (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

-

MDPI. (2021). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. [Link]

-

National Center for Biotechnology Information. (2019). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]

-

Organic Syntheses. (n.d.). PHENYL(TRICHLOROMETHYL)MERCURY. [Link]

Sources

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. Buy this compound | 13688-90-9 [smolecule.com]

- 3. This compound, 95+%, for synthesis, 30ml | eBay [ebay.com]

- 4. gelest.com [gelest.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 13688-90-9 [chemicalbook.com]

- 7. This compound CAS 13688-90-9 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. gelest.com [gelest.com]

physical and chemical properties of 4-(chloromethyl)phenyltrichlorosilane

An In-Depth Technical Guide to 4-(Chloromethyl)phenyltrichlorosilane: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and material scientists working with this compound. It moves beyond a simple data sheet to provide in-depth insights into the compound's unique bifunctional nature, elucidating the causality behind its reactivity, handling requirements, and diverse applications.

Introduction: A Bifunctional Building Block

This compound (CMPTS) is a versatile organosilicon compound distinguished by its dual reactive centers: a highly labile trichlorosilyl group attached to an aromatic ring and a reactive benzylic chloride (chloromethyl) group. This unique structure allows for orthogonal chemical modifications, making it a valuable precursor and coupling agent in fields ranging from pharmaceutical synthesis to advanced materials and nanotechnology.[1]

The trichlorosilyl group provides a robust anchor point to hydroxyl-rich surfaces (like silica, glass, or metal oxides) through the formation of stable siloxane bonds. Simultaneously, the chloromethyl group offers a classic electrophilic site for nucleophilic substitution reactions, enabling the covalent attachment of a wide array of organic moieties. Understanding the interplay and selective reactivity of these two functional groups is paramount to harnessing the full potential of this molecule.

Core Molecular and Physical Properties

Precise knowledge of the compound's identity and physical characteristics is the foundation for its effective use in any application.

Chemical Identity

| Identifier | Value |

| IUPAC Name | trichloro-[4-(chloromethyl)phenyl]silane[2] |

| Synonyms | (p-Chloromethyl)phenyltrichlorosilane, 4-Trichlorosilylbenzyl chloride[3] |

| CAS Number | 13688-90-9[2][3][4][5][6] |

| Molecular Formula | C₇H₆Cl₄Si[2][3][4] |

| Molecular Weight | 260.02 g/mol [3][4] |

| SMILES | C1=CC(=CC=C1CCl)(Cl)Cl[2][4][6] |

| InChI Key | YBYBQFPZMKPGPJ-UHFFFAOYSA-N[2][6] |

Physical Properties

The physical data dictates the necessary storage and handling conditions. CMPTS is a liquid at room temperature and is combustible, but not highly flammable.

| Property | Value | Source |

| Appearance | Clear, colorless to light yellow liquid | [5] |

| Density | 1.361 - 1.38 g/cm³ at 25°C | [4][5][6] |

| Boiling Point | 142-144 °C at 15 mmHg; 270.4 °C at 760 mmHg | [4][5][6] |

| Refractive Index (n²⁰/D) | 1.549 | [4][5][6] |

| Flash Point | 78 - 130.8 °C | [4][5][6] |

| Water Solubility | Reacts violently | [4][6] |

| Sensitivity | Highly moisture sensitive | [4][6] |

Chemical Properties and Reactivity: A Tale of Two Moieties

The utility of CMPTS stems directly from its dual reactivity. The silicon-chlorine and carbon-chlorine bonds can be addressed under different conditions, allowing for stepwise functionalization.

The Trichlorosilyl Group: Hydrolysis and Condensation

The Si-Cl bonds are exceptionally susceptible to nucleophilic attack by water, a characteristic of most chlorosilanes.[7] This reactivity is the cornerstone of its use in surface modification.

Mechanism:

-

Hydrolysis: The process begins with the rapid, stepwise hydrolysis of the three Si-Cl bonds to form a silanetriol intermediate ((HO)₃Si-R) and hydrogen chloride (HCl) gas. This reaction is exothermic and the evolution of corrosive HCl gas is a major safety consideration.[1]

-

Condensation: The resulting silanetriol is highly unstable and readily undergoes intermolecular condensation. Silanol groups react with each other to form stable siloxane (Si-O-Si) bridges, releasing water. This process can continue to form a cross-linked polysiloxane network or, on a hydroxylated surface, form covalent Si-O-Substrate bonds.

The following diagram illustrates this fundamental workflow, from initial hydrolysis to the formation of a stable, covalently bound surface layer.

Caption: Hydrolysis and Condensation Pathway of CMPTS.

This extreme moisture sensitivity necessitates that all handling, storage, and reactions be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to preserve the trichlorosilyl group for the desired reaction.[8]

The Chloromethyl Group: A Site for Organic Functionalization

The C-Cl bond in the chloromethyl group is a benzylic halide, making it a moderately reactive electrophile suitable for classical Sₙ2 reactions. This allows for the introduction of a vast range of functionalities, including:

-

Amines (to form benzylamines)

-

Azides (for subsequent "click" chemistry)

-

Thiols (to form thioethers)

-

Alkoxides or phenoxides (to form ethers)

Crucially, these nucleophilic substitutions are typically performed after the trichlorosilyl group has been reacted (e.g., after surface immobilization or conversion to a more stable silane like an alkoxysilane). Attempting such reactions in the presence of a live trichlorosilyl group is challenging, as many nucleophiles (especially amines) will preferentially react with the Si-Cl bonds.[8]

Synthesis Pathways

While typically purchased from commercial suppliers, understanding the synthesis of CMPTS provides insight into potential impurities. Two primary routes are reported:

-

Grignard Reaction: The reaction of 4-(chloromethyl)phenylmagnesium bromide with an excess of silicon tetrachloride (SiCl₄) under anhydrous conditions, typically in a non-polar solvent like toluene. This is a common laboratory and industrial-scale method for forming aryl-silicon bonds.

-

Free-Radical Chlorination: The chlorination of p-tolyltrichlorosilane using a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) and a chlorinating agent like chlorine gas or sulfuryl chloride. This method selectively chlorinates the methyl group on the aromatic ring.[4]

Predicted Spectroscopic Data

Disclaimer: Experimental spectra for this specific compound are not widely available in public databases due to its high reactivity. The following data are predicted based on the analysis of structurally similar compounds, such as phenyltrichlorosilane and benzyl chlorides, and established principles of NMR and MS.

-

¹H NMR (in CDCl₃, δ in ppm):

-

~7.5-7.9 (m, 4H): Aromatic protons. A complex multiplet is expected, likely appearing as two distinct doublets characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing -SiCl₃ group will be further downfield.

-

~4.6 (s, 2H): Methylene protons (-CH₂Cl). This singlet will be in the typical region for benzylic protons adjacent to a chlorine atom.

-

-

¹³C NMR (in CDCl₃, δ in ppm):

-

~140-142 (C): Aromatic quaternary carbon attached to the -CH₂Cl group.

-

~135-137 (CH): Aromatic carbons ortho to the -SiCl₃ group.

-

~132-134 (C): Aromatic quaternary carbon attached to the -SiCl₃ group.

-

~128-130 (CH): Aromatic carbons ortho to the -CH₂Cl group.

-

~45 (CH₂): Methylene carbon (-CH₂Cl).

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A cluster of peaks around m/z 258, 260, 262, etc., corresponding to the isotopic distribution of the four chlorine atoms. The exact mass of the most abundant isotope combination (C₇H₆³⁵Cl₄Si) is 257.896.[4]

-

Major Fragments: Expect losses of Cl (M-35), the SiCl₃ group (M-133), the CH₂Cl group (M-49), and cleavage of the Si-Phenyl bond.

-

Experimental Protocol: Characterization by GC-MS

Objective: To confirm the identity and assess the purity of a CMPTS sample.

Causality & Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for volatile compounds like CMPTS. However, its reactivity with moisture and active sites (like free silanols) in the GC system presents a significant challenge. Direct injection can lead to on-column hydrolysis, peak tailing, and poor reproducibility. The following protocol is designed to mitigate these issues. The key is to work under strictly anhydrous conditions and use a well-conditioned, non-polar column.

Methodology:

-

Sample Preparation (In an Inert Atmosphere Glovebox or Schlenk Line): a. Ensure all glassware, syringes, and vials are rigorously dried in an oven (120°C overnight) and cooled under a stream of dry nitrogen or argon. b. Use anhydrous-grade solvent (e.g., hexane or toluene) for dilution. c. Prepare a stock solution by diluting 10 µL of CMPTS in 10 mL of anhydrous toluene (a 1:1000 dilution). d. Prepare a working solution for injection by further diluting the stock solution 1:10 in anhydrous toluene. This high dilution minimizes column overload and interaction. e. Seal the GC vial with a septum cap immediately after preparation.

-

GC-MS System & Conditions: a. GC System: Agilent 7890B or equivalent. b. MS System: Agilent 5977A MSD or equivalent. c. Column: A low-polarity column such as an Agilent DB-1ms or DB-5ms (30 m x 0.25 mm x 0.25 µm) is critical. These columns are robust and have fewer active sites than polar columns. d. Injector:

- Mode: Split (50:1 split ratio to avoid column saturation).

- Temperature: 250°C.

- Liner: Use a fresh, deactivated split liner. e. Carrier Gas: Helium at a constant flow of 1.0 mL/min. f. Oven Program:

- Initial Temperature: 80°C, hold for 2 minutes.

- Ramp: 15°C/min to 280°C.

- Final Hold: Hold at 280°C for 5 minutes. g. MS Conditions:

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: 40-400 m/z.

-

Data Analysis: a. Identify the peak corresponding to CMPTS based on its retention time. b. Examine the mass spectrum of the peak. Confirm the presence of the molecular ion cluster around m/z 260 and characteristic fragment ions. c. Integrate the total ion chromatogram (TIC) to assess purity. Look for potential impurity peaks, such as unreacted starting materials or hydrolysis byproducts (which often appear as broad, tailing peaks).

Applications in Research and Development

The dual-handle nature of CMPTS makes it a powerful tool in several advanced applications:

-

Surface Chemistry & Nanotechnology: CMPTS is used to create self-assembled monolayers (SAMs) on silicon wafers, glass, and other metal oxide surfaces. The surface becomes functionalized with reactive chloromethyl groups, which can then be used to immobilize proteins, DNA, or catalysts.[1]

-

Chromatography: It can be used to modify silica gel, creating custom stationary phases for HPLC or solid-phase extraction (SPE) with unique separation properties.

-

Pharmaceutical Synthesis: It serves as an intermediate, providing a phenyl-silicon scaffold that can be further elaborated into more complex active pharmaceutical ingredients (APIs).[5][6]

-

Polymer Science: Used as a coupling agent to improve adhesion between inorganic fillers (like glass fibers) and organic polymer matrices. It can also be employed in surface-initiated polymerization techniques.

Safety and Handling: A Self-Validating Protocol

Trustworthiness through Precaution: The hazards of CMPTS are significant but manageable with the proper engineering controls and personal protective equipment (PPE). A self-validating safety protocol assumes that exposure will occur and puts barriers in place to prevent harm.

-

Primary Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage upon contact.[6] The material itself is corrosive, and its reaction with moisture (even humidity in the air) rapidly produces HCl gas, which is also highly corrosive.[8]

-

Lachrymator: Vapors are highly irritating to the eyes and respiratory system.[1]

-

Combustible: The liquid is combustible and should be kept away from heat and open flames.[6]

-

Mandatory Handling Protocol:

-

Engineering Controls: All manipulations MUST be performed in a certified chemical fume hood with high airflow to capture any released HCl vapors. An emergency eyewash station and safety shower must be immediately accessible.[8]

-

Personal Protective Equipment (PPE):

-

Storage:

-

Spill & Waste Disposal:

-

Absorb small spills with an inert, dry material like sand or vermiculite (do NOT use combustible materials like paper towels).

-

Place waste in a sealed, labeled container for disposal as hazardous chemical waste, following all local and national regulations.

-

Do not add water to CMPTS waste, as this will generate a violent reaction.

-

Conclusion

This compound is a powerful and versatile chemical reagent whose utility is directly derived from its orthogonal reactive sites. The extreme reactivity of the trichlorosilyl group, while demanding rigorous handling and anhydrous conditions, is also the key to its efficacy in surface modification and as a coupling agent. By understanding the distinct chemical properties of both the silicon and carbon-based reactive centers, researchers can effectively design synthetic strategies for a wide range of applications in materials science, organic synthesis, and biotechnology.

References

-

Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

-

PubChem - National Center for Biotechnology Information. Phenyltrichlorosilane | C6H5Cl3Si | CID 7372. Available at: [Link]

-

Gelest, Inc. (2015, August 7). (p-CHLOROMETHYL)PHENYLTRICHLOROSILANE, 95% - Safety Data Sheet. Available at: [Link]

-

PubChem - National Center for Biotechnology Information. 4-(Chloromethyl)phenyltrimethoxysilane | C10H15ClO3Si | CID 90492. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | 13688-90-9 [chemicalbook.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 4-(Chloromethyl)phenyltrimethoxysilane | C10H15ClO3Si | CID 90492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy this compound | 13688-90-9 [smolecule.com]

An In-depth Technical Guide to 4-(chloromethyl)phenyltrichlorosilane: Synthesis, Reactivity, and Applications for Advanced Research

This guide provides a comprehensive technical overview of 4-(chloromethyl)phenyltrichlorosilane, a bifunctional organosilane reagent of significant interest to researchers in materials science, organic synthesis, and drug development. We will delve into its core identifiers, physicochemical properties, synthesis, reactivity, and key applications, with a focus on the scientific principles that underpin its utility.

Core Identification and Chemical Profile

This compound is a versatile molecule characterized by two reactive sites: a trichlorosilyl group attached to a phenyl ring and a chloromethyl group in the para position. This unique structure allows for sequential or orthogonal reactions, making it a valuable building block for a variety of applications.

Chemical Identifiers

A clear identification of this compound is crucial for researchers. The primary identifiers are summarized in the table below for quick reference.

| Identifier | Value |

| CAS Number | 13688-90-9[1][2][3] |

| IUPAC Name | trichloro[4-(chloromethyl)phenyl]silane[1] |

| Molecular Formula | C₇H₆Cl₄Si[1] |

| Molecular Weight | 260.02 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1CCl)(Cl)Cl[1] |

| InChI Key | YBYBQFPZMKPGPJ-UHFFFAOYSA-N |

| Synonyms | (p-Chloromethyl)phenyltrichlorosilane, 4-Trichlorosilylbenzyl chloride[1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is a colorless to light yellow liquid that is highly sensitive to moisture.[2]

| Property | Value |

| Boiling Point | 142-144 °C at 15 mmHg[2] |

| Density | 1.361 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.549[2] |

| Flash Point | 78 °C[2] |

| Water Solubility | Reacts violently with water[2][3] |

Synthesis and Mechanism

The primary industrial synthesis of this compound involves a Grignard reaction. This method provides a reliable route to the desired product, although it requires stringent anhydrous conditions.

Grignard-based Synthesis

The synthesis is typically achieved through the reaction of 4-chlorobenzylmagnesium chloride with silicon tetrachloride. The Grignard reagent, prepared from 4-chlorobenzyl chloride and magnesium metal, acts as a nucleophile, attacking the electrophilic silicon center of silicon tetrachloride.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-chlorobenzyl chloride, magnesium turnings, silicon tetrachloride, anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether.

-

A solution of 4-chlorobenzyl chloride in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 4-chlorobenzylmagnesium chloride. The reaction is typically initiated with a small crystal of iodine if necessary.

-

Once the Grignard reagent formation is complete, the solution is cooled in an ice bath.

-

A solution of excess silicon tetrachloride in anhydrous diethyl ether is then added dropwise to the Grignard reagent. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain a low temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound.

-

Reaction Mechanism

The core of this synthesis is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the silicon atom of silicon tetrachloride. The reaction proceeds via a stepwise displacement of the chloride ions from the silicon tetrachloride. The use of excess silicon tetrachloride is crucial to favor the formation of the desired monosubstituted product and minimize the formation of di- and tri-substituted byproducts.

Caption: Synthesis of this compound via Grignard reaction.

Chemical Reactivity and Handling

The utility of this compound stems from its dual reactivity. The trichlorosilyl group is highly susceptible to hydrolysis, while the chloromethyl group can undergo nucleophilic substitution reactions.

Hydrolysis and Condensation of the Trichlorosilyl Group

The Si-Cl bonds of the trichlorosilyl group are extremely reactive towards water and other protic nucleophiles. This reaction proceeds in two stages: hydrolysis followed by condensation.

-

Hydrolysis: The trichlorosilyl group rapidly hydrolyzes in the presence of moisture to form a silanetriol intermediate and hydrochloric acid (HCl). This reaction is often autocatalytic due to the production of HCl.

-

Condensation: The resulting silanetriol is unstable and readily undergoes intermolecular condensation to form siloxane (Si-O-Si) bonds. This process leads to the formation of oligomeric and polymeric structures.

The controlled hydrolysis of this compound is a key method for creating self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers, glass, and metal oxides.

Caption: Hydrolysis and condensation pathway of this compound.

Reactions of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) behaves as a typical benzylic halide and is susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of functional groups, including amines, azides, thiols, and carboxylates. This reactivity is particularly valuable for the covalent attachment of molecules to surfaces that have been pre-functionalized with the silane.

Safe Handling and Storage

Due to its reactivity and corrosive nature, this compound must be handled with care.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

-

Handling: All manipulations should be carried out in a fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Incompatibilities: Avoid contact with water, alcohols, bases, and oxidizing agents.

Applications in Research and Development

The dual functionality of this compound makes it a valuable tool in several areas of research and development.

Surface Modification and Nanotechnology

A primary application of this compound is in the formation of self-assembled monolayers (SAMs) on various substrates. The trichlorosilyl group forms a robust covalent linkage with surface hydroxyl groups, while the chloromethyl group provides a reactive handle for the subsequent immobilization of other molecules. This has been utilized to:

-

Create patterned surfaces for microelectronics and sensor applications.

-

Serve as a foundation for the growth of nanostructures.[4][5]

-

Functionalize surfaces to control wetting, adhesion, and biocompatibility.

Pharmaceutical and Drug Development

In the pharmaceutical industry, this compound is used as a versatile intermediate.[2] Its bifunctional nature allows it to act as a linker, connecting different molecular entities. While specific examples in publicly available literature are often proprietary, its utility lies in its ability to:

-

Serve as a tethering agent: Immobilizing drug candidates or catalysts onto solid supports for high-throughput screening or simplified purification.

-

Act as a bifunctional linker: In the synthesis of complex molecules where one part of the molecule is built upon the phenyl ring and the other is introduced via the chloromethyl group. This is particularly relevant in the construction of antibody-drug conjugates (ADCs) or other targeted therapies where a linker connects the targeting moiety to the cytotoxic payload.

-

Facilitate the synthesis of siloxane-based polymers: These polymers can be designed for drug delivery applications, where the pendant chloromethyl groups can be functionalized with targeting ligands or therapeutic agents.

Conclusion

This compound is a powerful and versatile bifunctional reagent with significant applications in materials science, nanotechnology, and pharmaceutical development. Its ability to form robust surface modifications and act as a molecular linker provides researchers with a valuable tool for creating complex and functional systems. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory.

References

-

LookChem. This compound. Available at: [Link]

-

Organic Syntheses. (chloromethyl)dimethylphenylsilane. Available at: [Link]

- Tian, T., LeJeune, Z. M., & Garno, J. C. (2013). Directed surface assembly of this compound: self-polymerization within spatially confined sites of Si(111) viewed by atomic force microscopy. Langmuir, 29(22), 6529–6536.

- Chambers, P. C., & Garno, J. C. (2018). Nanostructures formed by the surface self-assembly of this compound studied with selected solvents and temperatures. Journal of Vacuum Science & Technology B, Nanotechnology and Microelectronics: Materials, Processing, Measurement, and Phenomena, 36(1), 011801.

- AFINITICA. (2003).

Sources

- 1. Buy this compound | 13688-90-9 [smolecule.com]

- 2. This compound | 13688-90-9 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Directed surface assembly of this compound: self-polymerization within spatially confined sites of Si(111) viewed by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

reactivity and stability of 4-(chloromethyl)phenyltrichlorosilane

An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)phenyltrichlorosilane

Abstract

This compound (CMPTS) is a bifunctional organosilane compound of significant interest in advanced materials science, organic synthesis, and pharmaceutical development.[1][2][3] Its unique molecular architecture, featuring a hydrolyzable trichlorosilyl group and a reactive benzylic chloride, allows for orthogonal chemical modifications. This guide provides a comprehensive analysis of the reactivity and stability of CMPTS. We will explore the distinct chemical behaviors of its two functional moieties, delve into the kinetics and mechanisms of its primary reactions, discuss its stability under various conditions, and provide field-proven protocols for its handling and use. This document is intended for researchers, chemists, and material scientists seeking to leverage the versatile properties of this compound for surface modification, polymer synthesis, and as a chemical intermediate.[3][4]

Introduction: The Duality of a Versatile Reagent

This compound, with the CAS number 13688-90-9, is a molecule defined by its dual reactivity.[5] One end of the molecule is anchored by the highly reactive trichlorosilyl (-SiCl₃) group, which serves as a powerful anchor for covalent attachment to hydroxyl-bearing surfaces (like silica, glass, and metal oxides) through hydrolysis and condensation.[4][6] The other end features a chloromethyl (-CH₂Cl) group, a classic benzylic halide that readily participates in a wide array of nucleophilic substitution reactions.[7][8] This orthogonal reactivity allows for a two-stage functionalization strategy: first, immobilization or polymerization via the silane moiety, followed by subsequent chemical modification at the chloromethyl site. Understanding the distinct kinetics and conditions required for each reactive center is paramount to successfully employing CMPTS in complex synthetic applications, from creating functionalized nanoparticles to synthesizing advanced polymers.[9][10]

Physicochemical and Safety Properties

A summary of the key physical, chemical, and safety properties of CMPTS is provided below. This data is essential for safe handling and for designing experimental parameters.

| Property | Value | Reference(s) |

| CAS Number | 13688-90-9 | [1][2][5] |

| Molecular Formula | C₇H₆Cl₄Si | [1][2] |

| Molecular Weight | 260.01 g/mol | [1] |

| Appearance | Colorless liquid | [11] |

| Boiling Point | 142-144 °C @ 15 mmHg | [1][12] |

| Density | 1.361 g/mL at 25 °C | [1][12] |

| Refractive Index (n²⁰/D) | 1.548 - 1.549 | [1][2] |

| Flash Point | 78 °C (172 °F) | [1][13] |

| Primary Hazards | Reacts violently with water. Causes severe skin burns and eye damage. Corrosive. | [5][13][14] |

| UN Number | 2987 | [1][13] |

The Reactivity Profile: A Tale of Two Functional Groups

The chemistry of CMPTS is best understood by examining its two reactive centers independently.

Caption: Dual reactive sites of CMPTS.

Reactivity of the Trichlorosilyl (-SiCl₃) Group

The silicon-chlorine bonds in the trichlorosilyl group are highly polarized and exceptionally susceptible to nucleophilic attack. This reactivity is the cornerstone of its use in surface modification and the formation of polysiloxane networks.

This is the most vigorous and fundamental reaction of CMPTS. It reacts rapidly, often violently, with water and atmospheric moisture.[13][15][16] The process occurs in two distinct stages:

-

Hydrolysis: The three Si-Cl bonds are sequentially replaced by hydroxyl groups (-OH) in a rapid hydrolysis reaction, forming the corresponding silanetriol, 4-(chloromethyl)phenylsilanetriol. This reaction liberates three equivalents of corrosive hydrogen chloride (HCl) gas, which can auto-catalyze further hydrolysis.[6][17]

-

Condensation: The silanetriol intermediate is highly unstable and readily undergoes intermolecular condensation.[17] Silanol groups react with each other to form stable siloxane (Si-O-Si) bridges, releasing water. This process continues, leading to the formation of oligomeric and polymeric networks (polysilsesquioxanes).[17][18] The extent of cross-linking depends on factors like reactant concentration, pH, and solvent.

Caption: Nucleophilic substitution at the -CH₂Cl group.

Experimental Protocol: Post-Grafting Amination

-

Objective: To convert the chloromethyl groups on a CMPTS-functionalized surface to amino groups.

-

Causality: This protocol demonstrates the secondary reactivity of the chloromethyl group after the silane has been anchored. A primary amine is used as the nucleophile in a standard Sₙ2 reaction.

-

Methodology:

-

Starting Material: Use the CMPTS-grafted and cured silica substrate from the previous protocol.

-

Reaction Setup: Immerse the functionalized substrate in a solution of a primary amine (e.g., benzylamine) in a suitable solvent like dimethylformamide (DMF). The concentration can range from 0.1 M to 1 M.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C for 4-12 hours to ensure complete conversion. The progress can be monitored by techniques like X-ray Photoelectron Spectroscopy (XPS) by tracking the disappearance of the Cl 2p signal and the appearance of the N 1s signal.

-

Washing: After the reaction, thoroughly wash the substrate with DMF, followed by acetone and ethanol, to remove excess reagents and byproducts. Dry under a stream of N₂.

-

-

Self-Validation: The success of the amination can be verified by surface characterization techniques. A change in surface energy (contact angle) and the appearance of nitrogen in the elemental composition (via XPS) confirm the chemical transformation.

Stability, Storage, and Handling

Hydrolytic Instability

The defining characteristic of CMPTS is its extreme sensitivity to moisture. [1][2][14]Exposure to humid air will lead to rapid hydrolysis of the trichlorosilyl group, releasing HCl gas and causing the material to polymerize in the container. [15]This underscores the critical need for stringent anhydrous handling and storage conditions.

Thermal Stability

CMPTS is a combustible liquid but is stable under recommended storage conditions. [13][19]At elevated temperatures, thermal decomposition can occur, leading to the release of hazardous and irritating vapors, including hydrogen chloride and other organic acid vapors. [13][15][19]

Incompatibilities and Storage

To ensure its stability and reactivity, CMPTS must be stored in a tightly closed container under a dry, inert atmosphere (e.g., nitrogen or argon). [1]The storage area should be cool, dry, and well-ventilated, away from heat, sparks, or open flames. [13][15] Key Incompatibilities:

-

Water and Moisture: Causes violent reaction and polymerization. [13][16]* Alcohols, Amines, and Bases: Reacts exothermically. [1][15]* Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions. [1][15]

Conclusion

This compound is a powerful and versatile bifunctional reagent whose utility is directly tied to the distinct and controllable reactivity of its trichlorosilyl and chloromethyl groups. The high reactivity of the silane moiety with water and other nucleophiles necessitates rigorous handling under anhydrous and inert conditions. However, this same reactivity is what makes it an excellent agent for surface modification and the synthesis of cross-linked silicon-based materials. The subsequent, more conventional reactivity of the benzylic chloride allows for a vast array of chemical transformations, enabling the creation of highly tailored and functionalized materials. A thorough understanding of this dual nature is the key to unlocking its full potential in scientific research and development.

References

-

Fuson, R. C., & McKeever, C. H. (n.d.). Chloromethylation of Aromatic Compounds. Organic Reactions.

-

Yoshiwara, Y., Kotani, S., & Nakajima, M. (n.d.). Reaction modes and properties of trichlorosilane. ResearchGate.

-

Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis.

-

Filo. (2025). Chloromethylation Reaction and its Mechanism.

-

ChemicalBook. (2025). This compound - Safety Data Sheet.

-

Gelest, Inc. (2015). (p-CHLOROMETHYL)PHENYLTRICHLOROSILANE, 95% - Safety Data Sheet.

-

Thermo Scientific Chemicals. (n.d.). This compound, 97%.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.

-

LookChem. (n.d.). This compound.

-

Tian, T., LeJeune, Z. M., & Garno, J. C. (2013). Directed surface assembly of this compound: self-polymerization within spatially confined sites of Si(111) viewed by atomic force microscopy. Langmuir, 29(22), 6529-36.

-

ResearchGate. (n.d.). Chloromethylation of Aromatic Compounds.

-

ChemicalBook. (2025). This compound | 13688-90-9.

-

Smolecule. (2023). Buy this compound | 13688-90-9.

-

3D chemistry. (2020). Chloromethylation of benzene.

-

Wikipedia. (n.d.). Chlorosilane.

-

MIT. (n.d.). Ammonolysis of Trichlorosilanes.

-

AIP Publishing. (2006). Reaction of chlorine atom with trichlorosilane from 296 to 473 K.

-

Organic Chemistry Portal. (n.d.). Trichlorosilane.

-

Benchchem. (n.d.). Hydrolysis and Stability of Trichloro(4-phenylbutyl)silane.

-

Sigma-Aldrich. (n.d.). Trichloro(phenyl)silane.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.

-

National Institutes of Health (NIH). (2023). Highly scalable photoinduced synthesis of silanols via untraversed pathway for chlorine radical (Cl•) generation.

-

Gelest, Inc. (n.d.). ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE.

-

ResearchGate. (n.d.). Different strategies for the synthesis of silanols.

-

Fisher Scientific. (n.d.). Thermo Scientific™ Chemicals this compound, 97%.

-

Organic Chemistry Portal. (n.d.). Silanol synthesis by oxidation.

-

Fisher Scientific. (n.d.). This compound, 97%.

-

National Institutes of Health (NIH). (2021). The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane.

-

MDPI. (n.d.). Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols from Silanes.

-

Daken Chemical. (n.d.). CAS NO.58274-32-1 p-(Chloromethyl)Phenylethyl Trichlorosilane.

-

Benchchem. (n.d.). Phenyltrichlorogermane vs. Phenyltrichlorosilane: A Comparative Guide to Reactivity.

-

National Institutes of Health (NIH). (n.d.). Phenyltrichlorosilane.

-

National Institutes of Health (NIH). (n.d.). 4-(Chloromethyl)phenyltrimethoxysilane.

-

CAMEO Chemicals - NOAA. (n.d.). PHENYLTRICHLOROSILANE.

-

Nasir Tabrizi, M. H., et al. (n.d.). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry.

-

National Institutes of Health (NIH). (n.d.). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid.

-

ResearchGate. (n.d.). Polymerization of styrenic IL monomers prepared from 4-chloromethyl....

Sources

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Buy this compound | 13688-90-9 [smolecule.com]

- 4. ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE - Gelest, Inc. [gelest.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Chlorosilane - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Directed surface assembly of this compound: self-polymerization within spatially confined sites of Si(111) viewed by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Phenyltrichlorosilane | C6H5Cl3Si | CID 7372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 13688-90-9 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 15. gelest.com [gelest.com]

- 16. PHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The Chloromethyl Group - A Versatile Electrophilic Hub in Synthesis

An In-Depth Technical Guide to the Key Reactions of the Chloromethyl Group for Drug Discovery and Development

The chloromethyl group (–CH₂Cl) is a cornerstone functional group in the arsenal of the modern medicinal and synthetic chemist. Structurally, it is a simple methyl group where one hydrogen atom has been substituted by chlorine.[1] This seemingly minor alteration imparts a profound shift in chemical reactivity, transforming an inert alkyl group into a potent electrophilic center. The carbon atom, bonded to the highly electronegative chlorine, becomes electron-deficient and an excellent target for nucleophilic attack. This reactivity, combined with the group's relatively small size, makes it an invaluable tool for carbon-carbon and carbon-heteroatom bond formation.

In the context of drug development, the chloromethyl group serves multiple strategic roles. It can act as a key intermediate for building complex molecular scaffolds, a reactive handle for attaching side chains to a core structure, a linker for conjugating molecules, or even as a component of an active site-directed covalent inhibitor.[2][3] This guide provides a detailed exploration of the core reactions involving the chloromethyl group, offering field-proven insights, mechanistic details, and practical protocols for researchers, scientists, and drug development professionals.

Nucleophilic Substitution: The Workhorse Reaction

The most fundamental and widely exploited reaction of the chloromethyl group is nucleophilic substitution. Due to the primary nature of the carbon and the good leaving group ability of the chloride ion, these reactions proceed almost exclusively through a bimolecular (SN2) mechanism.[4][5] This mechanism involves a backside attack by the nucleophile, leading to a concerted bond-forming and bond-breaking process with an inversion of stereochemistry at the carbon center.[4][6]

The strong electron-withdrawing nature of adjacent groups, such as a sulfonyl group, can further activate the carbon atom toward nucleophilic attack, making it an even better electrophile.[4]

Caption: General SN2 mechanism on a chloromethyl group.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[6][7] It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide, such as a chloromethyl compound.[6][8] The alkoxide, generated by deprotonating an alcohol with a strong base (e.g., NaH, KH), acts as the nucleophile.[8][9] This reaction is fundamental in drug synthesis for introducing ether functionalities, which can improve metabolic stability and modulate solubility.[7]

-

Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 g, 30 mmol, 60% dispersion in mineral oil).

-

Solvent & Reagent Addition: Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Add anhydrous tetrahydrofuran (THF, 40 mL) followed by the dropwise addition of methanol (1.0 g, 31 mmol) at 0 °C.

-

Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating the formation of sodium methoxide.

-

Alkylation: Cool the mixture back to 0 °C and add benzyl chloride (3.5 g, 27.6 mmol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield benzyl methyl ether.

N-Alkylation: Synthesis of Amines and Heterocycles

Nitrogen nucleophiles, such as amines, amides, and azides, readily displace the chloride from a chloromethyl group. This is a key strategy for synthesizing substituted amines and incorporating nitrogen-containing heterocycles. The Gabriel synthesis, for instance, utilizes potassium phthalimide as an ammonia surrogate to produce primary amines from alkyl halides.

C-Alkylation: Grignard Reactions

The formation of a Grignard reagent from a chloromethyl compound allows it to function as a carbon nucleophile (a carbanion equivalent), enabling the formation of new carbon-carbon bonds.[10] The preparation involves reacting the chloromethyl compound with magnesium metal in an anhydrous ether solvent.[11] The resulting organomagnesium halide is a potent nucleophile that reacts with a wide range of electrophiles, including aldehydes, ketones, and esters.[10][11]

Causality: The high polarity of the carbon-magnesium bond renders the methylene carbon strongly nucleophilic, driving its reaction with electrophilic centers.[11] It is critical to use anhydrous conditions, as Grignard reagents are also strong bases and will be quenched by protic sources like water.[10]

Caption: Experimental workflow for a Grignard reaction.

Oxidation to Aldehydes: Accessing the Carbonyl

The conversion of a chloromethyl group to an aldehyde represents a formal one-carbon oxidation and is a valuable transformation for introducing a versatile carbonyl group. This is particularly useful for aromatic and benzylic chlorides.

The Sommelet Reaction